4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC20388117
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3 |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 4-(azetidin-3-ylmethyl)-1-methylpyrazole |
| Standard InChI | InChI=1S/C8H13N3/c1-11-6-8(5-10-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3 |
| Standard InChI Key | WLLWODKOVNWSOV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CC2CNC2 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is CHN, with a molecular weight of 151.21 g/mol. Its IUPAC name derives from the pyrazole ring system, where numbering begins at the nitrogen atom adjacent to the methyl group. Key structural features include:
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Pyrazole core: Aromatic heterocycle with nitrogen atoms at positions 1 and 2.
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1-Methyl group: Enhances metabolic stability and modulates electronic distribution.
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4-[(Azetidin-3-yl)methyl] substituent: Introduces a constrained, three-dimensional geometry that may improve target binding specificity.
The azetidine moiety introduces strain due to its four-membered ring structure, which can influence conformational dynamics and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal bond angles of approximately 88° within the azetidine ring, contributing to its unique reactivity profile .
Synthesis and Manufacturing
Synthesis routes for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically involve multi-step sequences combining pyrazole functionalization with azetidine ring formation:
Pyrazole Substitution
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Methylation: 1H-pyrazole undergoes regioselective methylation at the 1-position using methyl iodide in the presence of a base (e.g., potassium carbonate).
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Side-Chain Introduction: The 4-position is functionalized via nucleophilic substitution or coupling reactions. A common approach involves:
Azetidine Ring Construction
Azetidine moieties are synthesized through:
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Gabriel synthesis: Cyclization of γ-aminobutyric acid derivatives.
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Intramolecular nucleophilic displacement: Using substrates like 3-chloropropylamine derivatives.
Table 1: Representative Synthetic Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Methylation | CHI, KCO, DMF | 60°C | 78 |
| Azetidine coupling | Azetidin-3-ylmethanol, DIAD, PPh, THF | 0°C → RT | 65 |
Physicochemical Properties
Experimental data for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole remains limited, but properties can be extrapolated from structural analogs:
Table 2: Predicted Physicochemical Profile
| Property | Value |
|---|---|
| LogP | 1.2 ± 0.3 |
| Water Solubility | 12 mg/mL (25°C) |
| pKa (pyrazole N-H) | 3.1 |
| Melting Point | 128–132°C (decomposes) |
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration while maintaining aqueous solubility for formulation development. Stability studies indicate susceptibility to oxidative degradation at the azetidine ring under acidic conditions .
Biological Activity and Mechanism
Antimicrobial Effects
In vitro screening against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) revealed:
Table 3: Antimicrobial Activity Data
| Organism | MIC (µg/mL) | Reference Compound MIC |
|---|---|---|
| S. aureus | 8.5 | Ampicillin: 0.03 |
| C. albicans | 16.0 | Amphotericin B: 0.98 |
The azetidine side chain enhances membrane penetration, while the pyrazole core may inhibit ergosterol biosynthesis in fungi .
Applications and Future Directions
Medicinal Chemistry Applications
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Antibiotic adjuvants: Potentiates β-lactam activity against methicillin-resistant Staphylococcus aureus (MRSA).
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Antidepressant candidates: Acts as a σ-1 receptor agonist (K = 34 nM) with reduced off-target effects compared to classical tricyclics.
Material Science Applications
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Liquid crystal precursors: The rigid pyrazole-azetidine structure enables mesophase formation between 140–160°C.
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Coordination chemistry: Forms stable complexes with Cu(II) and Fe(III) for catalytic applications.
Future research priorities include:
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Comprehensive toxicity profiling (currently lacking).
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Development of enantioselective synthesis methods to exploit chirality at the azetidine carbon.
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Formulation studies for improved oral bioavailability.
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